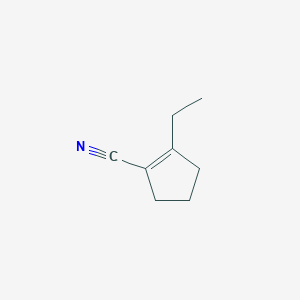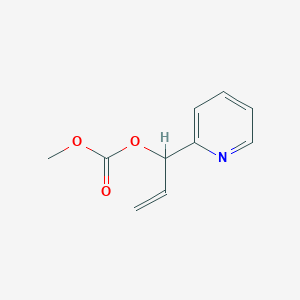
Triethyl(sulfo)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(sulfo)ammonium is a compound that belongs to the class of protic ionic liquids. These are salts that are liquid at relatively low temperatures, typically below 100°C. This compound is formed by the combination of triethylamine and sulfuric acid, resulting in a sulfate anion and a triethylammonium cation. This compound is known for its excellent ionic conductivity and is used in various electrochemical applications .
Métodos De Preparación
The synthesis of triethyl(sulfo)ammonium involves a straightforward reaction between triethylamine and sulfuric acid. The reaction is typically carried out by adding sulfuric acid to triethylamine under controlled conditions to ensure complete proton transfer. The reaction can be represented as follows:
H2SO4+N(C2H5)3→N(C2H5)3H++HSO4−
The product is then purified using techniques such as 1H NMR and FT-IR spectroscopy to confirm its structure and composition. Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
Triethyl(sulfo)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of oxide layers on electrode surfaces.
Substitution: It can participate in substitution reactions, where the sulfate anion can be replaced by other anions under suitable conditions.
Reduction: The compound can also undergo reduction reactions, although these are less common compared to oxidation and substitution.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triethyl(sulfo)ammonium has a wide range of scientific research applications:
Biology: The compound’s ionic nature makes it useful in various biological studies, particularly those involving ion transport and conductivity.
Mecanismo De Acción
The mechanism by which triethyl(sulfo)ammonium exerts its effects is primarily through its ionic conductivity. The compound dissociates into its constituent ions, which can then participate in various electrochemical processes. The sulfate anion and triethylammonium cation interact with molecular targets and pathways involved in these processes, facilitating reactions such as oxidation and reduction .
Comparación Con Compuestos Similares
Triethyl(sulfo)ammonium can be compared with other similar compounds, such as:
- 3-methyl-1-sulfo-1H-imidazol-3-ium chloride
- 1,3-disulfo-1H-imidazol-3-ium chloride
- This compound chloride
These compounds share similar properties, such as being ionic liquids with high ionic conductivity and low melting points. this compound is unique in its specific combination of triethylamine and sulfuric acid, which gives it distinct electrochemical properties and applications .
Propiedades
IUPAC Name |
triethyl(sulfo)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-4-7(5-2,6-3)11(8,9)10/h4-6H2,1-3H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHILOSUFDJRLJY-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709221 |
Source


|
| Record name | Triethyl(sulfo)ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81430-42-4 |
Source


|
| Record name | Triethyl(sulfo)ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
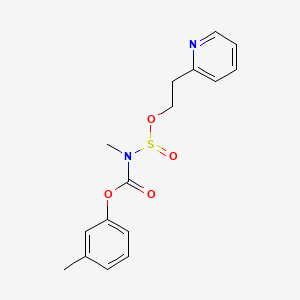
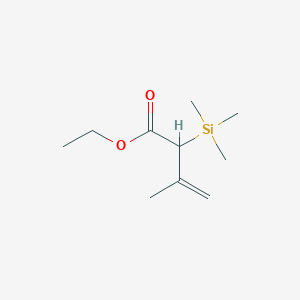



![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
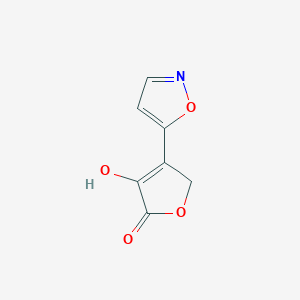
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)

![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)
